molecular formula C₁₀H₁₀N₄O₄ B143246 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine CAS No. 1527-96-4

1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine

Cat. No. B143246
CAS RN: 1527-96-4
M. Wt: 250.21 g/mol
InChI Key: GFUVNGJSSAEZHW-UHFFFAOYSA-N
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Description

The compound 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine is a derivative of hydrazine where the hydrazine moiety is linked to a 2,4-dinitrophenyl group and a but-2-en-1-ylidene group. This type of compound is of interest due to its potential biological activity and its use in various chemical reactions.

Synthesis Analysis

The synthesis of related hydrazine derivatives has been reported in the literature. For instance, dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates, which are structurally similar to the compound , were synthesized through the reaction of dialkyl (2Z)-2-hydroxybut-2-enedioates with 2,4-dinitrophenylhydrazine. The synthesis involved almost quantitative reactions, indicating a high yield and efficiency of the synthetic process .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives has been studied using various spectroscopic techniques and computational methods. For example, the molecular structure of (E)-2-(butan-2-ylidene)hydrazinecarbothioamide was validated using density functional theory (DFT) calculations. The geometry optimization was performed at the B3LYP/6-31G++(d,p) level, and the theoretical calculations were used to validate 1H and 13C NMR chemical shifts, FT-IR vibrations, and UV-visible transitions .

Chemical Reactions Analysis

The chemical reactivity of hydrazine derivatives can be predicted by computational methods such as frontier molecular orbital analysis, molecular electrostatic potential (MEP), and global reactivity descriptors. These methods provide insights into the stability and reactivity of the molecule, which is crucial for understanding its behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can be characterized by their spectroscopic data and by assessing their biological activities. For instance, the antioxidant potential of metal complexes derived from hydrazine ligands was evaluated using the DPPH Assay, and molecular docking studies were performed to assess the binding energies of these complexes with biological targets such as NADPH and myeloperoxidase (MPO) . Additionally, the anti-inflammatory activity of hydrazine derivatives was evaluated using the carrageenan-induced rat paw edema method, which provides a measure of the compound's efficacy in reducing inflammation .

Scientific Research Applications

Colorimetric Sensors for Selective Detection

Research has demonstrated the use of novel hydrazones, including derivatives of 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine, as colorimetric sensors for the selective detection of ions like acetate. These compounds change color upon interaction with specific ions due to hydrogen bonding and proton transfer mechanisms. This property makes them useful for developing sensitive and selective chemosensors in environmental monitoring and analytical chemistry (Gupta et al., 2014).

Antimicrobial Activities

Hydrazones derived from this compound have been synthesized and shown to possess antimicrobial properties. For example, studies have found that certain derivatives exhibit antifungal activity against strains such as Rhizoctonia solani and Bipolaris oryzae, highlighting their potential as lead compounds for developing new antifungal agents. Additionally, their antibacterial activity against both Gram-positive and Gram-negative bacteria has been explored, although with varying degrees of effectiveness (Dammene debbih et al., 2018).

Analytical Chemistry Applications

1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine derivatives have been utilized in the development of analytical methods for the determination of aldehydes and ketones. These compounds form hydrazones upon reaction with aldehydes, which can then be quantitatively analyzed using techniques such as High-Performance Liquid Chromatography (HPLC). This application is significant in environmental monitoring, where the accurate detection of aldehydes and ketones is essential (Büldt & Karst, 1997).

Synthesis and Characterization of Complexes

The compound and its derivatives have also been used in the synthesis of metal complexes. These complexes have been characterized by various spectroscopic techniques, indicating potential applications in materials science and catalysis. The study of these complexes contributes to the understanding of the structural and electronic properties of hydrazone-based ligands in coordination chemistry (Al-Saadawy, 2019).

properties

IUPAC Name

N-(but-2-enylideneamino)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUVNGJSSAEZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425572
Record name 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine

CAS RN

1527-96-4
Record name 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Crotonaldehyde 2,4-Dinitrophenylhydrazone
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